4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H13O3F3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring bearing a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-carboxylic acid.
Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
Comparison: 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFAEXKXCYIFIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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